molecular formula C16H15F3N2O2S3 B11103581 2-(Butylsulfonyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

2-(Butylsulfonyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

Cat. No.: B11103581
M. Wt: 420.5 g/mol
InChI Key: REZIXEXATCAAFK-UHFFFAOYSA-N
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Description

2-(butylsulfonyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon The thieno[2,3-b]pyridine core of this compound is fused with thiophene and pyridine rings, making it a valuable scaffold in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butylsulfonyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine typically involves multi-step reactions starting from commercially available precursors One common approach is the cyclization of appropriate thiophene and pyridine derivatives under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. The choice of solvents, catalysts, and reaction conditions is crucial to achieving efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(butylsulfonyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove or alter specific functional groups, such as the sulfonyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(butylsulfonyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the field of organic electronics.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and sensors.

Mechanism of Action

The mechanism of action of 2-(butylsulfonyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other proteins, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(butylsulfonyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the butylsulfonyl and trifluoromethyl groups enhances its stability and interaction with biological targets, making it a valuable compound for both research and industrial applications.

Properties

Molecular Formula

C16H15F3N2O2S3

Molecular Weight

420.5 g/mol

IUPAC Name

2-butylsulfonyl-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C16H15F3N2O2S3/c1-2-3-7-26(22,23)15-13(20)12-9(16(17,18)19)8-10(21-14(12)25-15)11-5-4-6-24-11/h4-6,8H,2-3,7,20H2,1H3

InChI Key

REZIXEXATCAAFK-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C3=CC=CS3)N

Origin of Product

United States

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